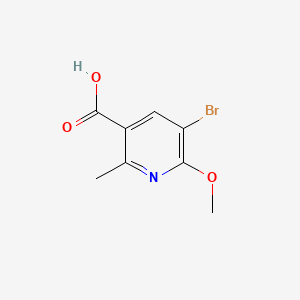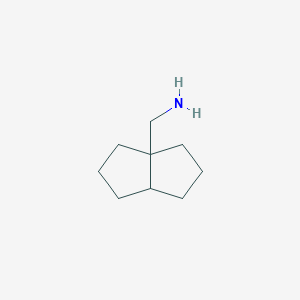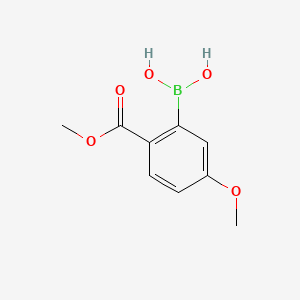
2,5-dihydro-1H-pyrrole-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride is an organic compound with the molecular formula C5H6ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,5-dihydro-1H-pyrrole with thionyl chloride (SOCl2) in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is typically carried out under reflux conditions at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product.
化学反応の分析
Types of Reactions
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: It can be oxidized to form corresponding carbonyl compounds or reduced to form amines.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the synthesis of this compound.
Nucleophiles (e.g., amines, alcohols): Used in substitution reactions.
Oxidizing Agents (e.g., potassium permanganate): Used for oxidation reactions.
Reducing Agents (e.g., lithium aluminum hydride): Used for reduction reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Carbonyl Compounds: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
科学的研究の応用
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
2,5-Dihydro-1H-pyrrole: A precursor to 2,5-dihydro-1H-pyrrole-1-carbonyl chloride.
Pyrrole-2-carboxylic acid: Another pyrrole derivative with different functional groups.
N-Boc-2,5-dihydro-1H-pyrrole: A protected form of 2,5-dihydro-1H-pyrrole used in organic synthesis.
Uniqueness
This compound is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other pyrrole derivatives that may lack this reactive group.
特性
分子式 |
C5H6ClNO |
|---|---|
分子量 |
131.56 g/mol |
IUPAC名 |
2,5-dihydropyrrole-1-carbonyl chloride |
InChI |
InChI=1S/C5H6ClNO/c6-5(8)7-3-1-2-4-7/h1-2H,3-4H2 |
InChIキー |
DECGMPZXVISYSF-UHFFFAOYSA-N |
正規SMILES |
C1C=CCN1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)

![tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate](/img/structure/B13475851.png)

![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13475859.png)

![2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13475870.png)




![6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one](/img/structure/B13475898.png)
